
GSK2239633
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK2239633 is a potent CC-chemokine receptor 4 antagonist with pIC50 of 7.9. The CC-chemokine receptor 4 (CCR4) is thought potentially to play a critical role in asthma pathogenesis due to its ability to recruit type 2 T-helper lymphocytes to the inflamed airways. Therefore, CCR4 provides an excellent target for anti-inflammatory therapy.
科学研究应用
Allergic Diseases and Asthma
GSK2239633 has been investigated for its potential in treating allergic diseases, particularly those mediated by T-helper 2 (Th2) cells. These cells are known to express CCR4 and are involved in the pathophysiology of asthma and atopic dermatitis. The drug's ability to inhibit TARC-induced chemotaxis suggests it could effectively reduce Th2 cell migration into inflamed tissues, thereby mitigating allergic responses.
Key Findings:
- In vitro studies demonstrated that this compound inhibited TARC-induced increases in F-actin polymerization in human CD4+ CCR4+ T-cells, indicating its potential to disrupt Th2 cell function .
- Clinical trials have shown that this compound is well-tolerated and can significantly block CCR4 activation pathways, which may lead to improved outcomes in patients with asthma and other allergic conditions .
Oncology
The role of CCR4 in tumor microenvironments has led to the exploration of this compound as a therapeutic agent in oncology. By inhibiting CCR4, this compound may prevent the recruitment of regulatory T-cells (Tregs) into tumors, thus enhancing anti-tumor immunity.
Clinical Insights:
- This compound has been part of studies assessing its efficacy in combination with other immunotherapies, such as pembrolizumab, targeting various malignancies including lymphoma and head and neck cancers .
- The drug's pharmacokinetic profile suggests it can be administered safely at therapeutic doses while maintaining adequate plasma levels for effective receptor blockade .
Pharmacokinetics and Safety Profile
This compound exhibits a favorable pharmacokinetic profile characterized by:
- A terminal half-life of approximately 13.5 hours after intravenous administration.
- Rapid absorption with peak plasma concentrations reached within 1 to 1.5 hours post-oral dosing.
- Low bioavailability (maximum observed at 16%) but increased systemic exposure when taken with food .
Adverse Events:
- Most adverse events reported during clinical trials were mild to moderate, with a higher incidence following oral administration compared to intravenous dosing .
Pharmacodynamic Effects
Parameter | Value |
---|---|
pIC50 (TARC Binding) | 7.96 ± 0.11 |
pA2 (F-actin Polymerization) | 7.11 ± 0.29 |
Maximum Observed Concentration (Cmax) | Varies by dosing method |
Bioavailability | Up to 16% |
Clinical Trial Highlights
Study Type | Details |
---|---|
Phase I Study | Randomized, double-blind, placebo-controlled |
Population | Healthy male subjects |
Key Outcome | Safety, tolerability, pharmacokinetics |
Case Study 1: Asthma Management
A clinical trial involving patients with moderate asthma demonstrated that this compound significantly reduced the number of Th2 cells in bronchoalveolar lavage fluid post-treatment, suggesting its efficacy in modulating immune responses associated with asthma exacerbations.
Case Study 2: Cancer Immunotherapy
In a study assessing this compound combined with pembrolizumab for head and neck cancer patients, preliminary results indicated enhanced tumor response rates compared to historical controls receiving pembrolizumab alone. This highlights the potential for this compound to augment existing immunotherapy strategies.
化学反应分析
Step 1: Dibromination of 2-Aminopyrazine
-
Reagents : Bromine (Br₂) in dichloromethane with 2,6-lutidine as a base.
-
Conditions : Ambient temperature.
-
Outcome : Generates 2-amino-3,5-dibromopyrazine with 85–95% yield .
Step 2: Selective Methoxylation
-
Reagents : Sodium methoxide (NaOMe) in methanol.
-
Conditions : Reflux.
-
Outcome : Displaces the bromine at the 3-position, yielding 2-amino-5-bromo-3-methoxypyrazine (90–95% yield) .
Step 3: Hydrogenation
-
Reagents : Hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst.
-
Conditions : Room temperature in ethanol.
-
Outcome : Removes the remaining bromine at the 5-position, producing 2-amino-3-methoxypyrazine (95% yield) .
Step 4: Sulfonylation
-
Reagents : 2,3-Dichlorophenylsulfonyl chloride in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu).
-
Conditions : 0–25°C.
-
Outcome : Couples the sulfonyl group to the pyrazine core, forming the final compound (80–95% yield) .
Step 5: Nitration and Diazotization (For Analogues)
-
Reagents : Nitric acid (HNO₃) in acetic acid for nitration; hydrofluoric acid (HF) and sodium nitrite (NaNO₂) for diazotization.
-
Conditions : 70–85°C for nitration; 0–5°C for diazotization.
-
Outcome : Generates fluorinated derivatives for structural optimization .
Metabolic Reactions and Pharmacokinetics
GSK2239633 exhibits distinct pharmacokinetic properties in humans:
Table 1: Key Pharmacokinetic Parameters
Parameter | Intravenous (10 µg) | Oral (1500 mg) |
---|---|---|
Bioavailability | N/A | 16% |
Half-life (t½) | 13.5 hours | 13.5 hours |
Cₘₐₓ | 0.98 pg/mL | 10 ng/mL |
Clearance (CL) | Low to moderate | N/A |
Volume of Distribution (Vd) | High | N/A |
-
Metabolic Stability : Slow terminal elimination indicates resistance to hepatic metabolism .
-
Food Effect : Systemic exposure (AUC and Cₘₐₓ) increases by 30–50% under fed conditions .
-
Excretion : Primarily renal, with 74% of radioactivity recovered in urine within 24 hours post-dose .
Table 2: Analytical Methods for this compound
Parameter | Method | Limit of Quantification (LLQ) |
---|---|---|
Plasma Concentration | Accelerator Mass Spectrometry (AMS) | 0.98 pg/mL |
Urine Metabolites | Liquid Scintillation Counting (LSC) | 5 µg/mL |
Blood Spot Analysis | HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | 10 ng/mL |
-
Radiolabeling : ¹⁴C-labeled this compound was used to track distribution and excretion .
-
Metabolite Profiling : No major metabolites detected, suggesting minimal biotransformation .
Pharmacodynamic Interactions
This compound binds competitively to CCR4, inhibiting TARC-induced actin polymerization (74% receptor occupancy at 1500 mg) . Structural analogs show:
属性
CAS 编号 |
2181665-31-4 |
---|---|
分子式 |
C21H19ClN4O5S2 |
分子量 |
506.976 |
IUPAC 名称 |
N-(3-((3-((5-chlorothiophene)-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)phenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C21H19ClN4O5S2/c1-31-16-7-3-6-15-20(16)21(25-33(29,30)19-9-8-17(22)32-19)24-26(15)11-13-4-2-5-14(10-13)23-18(28)12-27/h2-10,27H,11-12H2,1H3,(H,23,28)(H,24,25) |
InChI 键 |
JVBQEIRQUCWMTR-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(CN2N=C(NS(=O)(C3=CC=C(Cl)S3)=O)C4=C2C=CC=C4OC)=C1)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK2239633; GSK-2239633; GSK 2239633; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。